molecular formula C6H7NO3 B1275072 2-Amino-2-(furan-3-yl)acetic acid CAS No. 53845-43-5

2-Amino-2-(furan-3-yl)acetic acid

Cat. No. B1275072
CAS RN: 53845-43-5
M. Wt: 141.12 g/mol
InChI Key: PGRLXLPRSSHTCN-UHFFFAOYSA-N
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Description

2-Amino-2-(furan-3-yl)acetic acid is a compound that belongs to the class of unnatural amino acids, which are not typically found in living organisms but can be synthesized in the laboratory. These compounds can have a variety of applications in medicinal chemistry, as building blocks for the synthesis of peptides, or as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of amino acids with furan substituents can be achieved through biomimetic conditions, as demonstrated in the preparation of a novel family of unnatural amino acids containing a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group. These compounds were synthesized with high yields ranging from 61-98% using α,β-acetylenic γ-hydroxyacid nitriles and common amino acids under mild conditions . Additionally, the synthesis of furan-2-yl amines and amino acids can be performed enantioselectively, with the key step being the oxazaborolidine-catalyzed enantioselective reduction of furan-2-yl ketone oximes . Furthermore, racemic 2-amino-3-(heteroaryl)propanoic acids with a furan nucleus have been synthesized via the reduction of hydroxyimino derivatives, followed by N-formylation to afford the corresponding formylamino derivatives .

Molecular Structure Analysis

The molecular structure of these synthesized amino acids has been elucidated through single-crystal X-ray analysis, revealing that they exist as zwitterions with a protonated imino group in the iminodihydrofuran moiety . This structural feature is crucial as it can influence the compound's reactivity and interaction with biological molecules.

Chemical Reactions Analysis

The presence of the furan ring in the amino acid structure allows for various chemical transformations. For instance, the furan ring can be oxidized to furnish amino acids . The reactivity of the furan moiety also enables the formation of furan derivatives through Maillard-type reactions, which are important in food chemistry and can occur under roasting conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-2-(furan-3-yl)acetic acid are not detailed in the provided papers, the general properties of furan-containing amino acids can be inferred. These compounds are likely to have distinct solubility, acidity, and reactivity profiles compared to their natural amino acid counterparts due to the presence of the furan ring and any substituents attached to it. The zwitterionic nature of these molecules suggests that they may have unique solubility characteristics in different solvents, which could be relevant for their use in peptide synthesis or as intermediates in organic reactions .

Scientific Research Applications

Potential as Antioxidant and Immune-modulating Agent

Research has indicated the possibility of using sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a related compound, as a potential antioxidant and immune-modulating agent. This was deduced from serum biochemical parameters in experimental rats treated with this compound, showing changes in enzymes and glucose levels (Danilchenko, 2017).

Role in Maillard Reaction and Food Chemistry

The formation of furan and 2-methylfuran in model systems based on sugars and amino acids, including 2-amino-2-(furan-3-yl)acetic acid, was studied to understand their roles in Maillard reactions, especially under roasting conditions. This research is significant in food chemistry for analyzing the formation of these compounds in food processing (Limacher et al., 2008).

Pharmacological Potential in Antimicrobial and Anthelmintic Activities

Compounds related to 2-amino-2-(furan-3-yl)acetic acid, such as thiazolidinone derivatives of naphtho[2,1-b]furan, have been synthesized and examined for their antimicrobial and anthelmintic activities. These studies provide insights into the potential pharmacological applications of such furan derivatives (Vagdevi et al., 2006).

Exploration in Synthesis of Novel Amino Acids

Research has also focused on synthesizing new amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group, which includes derivatives and compounds related to 2-amino-2-(furan-3-yl)acetic acid. These studies contribute to expanding the repertoire of unnatural amino acids for various scientific applications (Trofimov et al., 2007).

Implications in Antiprotozoal Agents

The compound 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a derivative, has been synthesized and evaluated for its potential as an antiprotozoal agent. This highlights the use of furan derivatives in developing treatments against protozoal infections (Ismail et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “2-Amino-2-(furan-3-yl)acetic acid” are not mentioned in the literature, furan derivatives are being explored for various applications. For instance, furan platform chemicals are being studied for their potential use beyond fuels and plastics . Additionally, furan-based derivatives have been evaluated for their cytotoxic activity .

properties

IUPAC Name

2-amino-2-(furan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRLXLPRSSHTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404300
Record name 2-amino-2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(furan-3-yl)acetic acid

CAS RN

53845-43-5
Record name 2-amino-2-(furan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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